![molecular formula C10H13ClN2 B2948024 2-(3-Chlorophenyl)piperazine CAS No. 52385-79-2](/img/structure/B2948024.png)
2-(3-Chlorophenyl)piperazine
Overview
Description
2-(3-Chlorophenyl)piperazine is a chemical compound with the molecular formula C10H13ClN2 . It is a derivative of piperazine . This compound is a major metabolite of the antidepressant medications trazodone and nefazodone .
Synthesis Analysis
There are several synthetic routes for 1-(3-chlorophenyl)piperazine (mCPP), the most common of which is the reaction of diethanolamine with m-chloroaniline . Other methods involve the reaction of m-chloroaniline with bis(2-chloroethyl)amine or the reaction of piperazine with m-dichlorobenzene .Molecular Structure Analysis
The molecular structure of 2-(3-Chlorophenyl)piperazine is characterized by a piperazine ring substituted with a 3-chlorophenyl group . The InChI code for this compound is 1S/C10H13ClN2/c11-9-3-1-2-8(6-9)10-7-12-4-5-13-10/h1-3,6,10,12-13H,4-5,7H2 .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(3-Chlorophenyl)piperazine include a molecular weight of 196.68 . More specific properties such as solubility, melting point, boiling point, etc., are not provided in the search results.Scientific Research Applications
- 3-CPP is a piperazine derivative that interacts with serotonin receptors. It has been used as a research tool to study the function of serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes. Researchers investigate its binding affinity, agonist or antagonist properties, and potential therapeutic implications .
- 3-CPP is sometimes found in illicit substances, especially synthetic drugs known as “party pills.” Analytical methods focus on detecting and quantifying piperazines like 3-CPP in urine and blood samples. These methods aid in forensic toxicology and identifying drug abuse patterns .
- Researchers have explored the antimicrobial properties of 3-CPP. It has been tested against various microorganisms, including bacteria and protozoa. Additionally, 3-CPP has been evaluated alongside other compounds (e.g., fluoroquinolones) for potential therapeutic applications .
- Behavioral studies in animal models have investigated the effects of 3-CPP on locomotor activity, anxiety, and cognition. These studies contribute to our understanding of its impact on the central nervous system and potential implications for mental health .
- Researchers have examined the metabolism of 3-CPP in humans and animals. Understanding its pharmacokinetics helps predict its distribution, elimination, and potential toxicity. Metabolite profiling provides insights into its biotransformation pathways .
- Investigating drug interactions involving 3-CPP is crucial. Researchers explore how it interacts with other medications, affecting their efficacy or safety. Such studies inform clinical practice and drug combination guidelines .
- 3-CPP can enter aquatic ecosystems through wastewater discharge. Ecotoxicological studies assess its impact on aquatic organisms, including fish and invertebrates. Understanding its toxicity helps manage environmental risks .
- Researchers continue to develop novel piperazine-based compounds inspired by 3-CPP. Medicinal chemists modify its structure to enhance selectivity, bioavailability, and therapeutic potential. These efforts contribute to drug discovery .
Neuropharmacology and Serotonin Receptors
Designer Drugs and Forensic Analysis
Antimicrobial Activity and Drug Development
Psychopharmacology and Behavioral Studies
Pharmacokinetics and Metabolism
Drug Interactions and Polypharmacy
Aquatic Toxicology and Environmental Impact
Chemical Synthesis and Medicinal Chemistry
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 2-(3-Chlorophenyl)piperazine, also known as m-Chlorophenylpiperazine (mCPP), are the 5-HT2B and 5-HT2C receptors . These receptors are part of the serotonin receptor family, which plays a crucial role in the regulation of mood, anxiety, and depression.
Mode of Action
mCPP acts as a partial agonist at the human 5-HT2A and 5-HT2C receptors but as an antagonist at the human 5-HT2B receptors . This means that mCPP can both activate and inhibit these receptors, depending on the context.
Biochemical Pathways
It is known that mcpp’s actions at the 5-ht2c receptor likely mediate its negative effects such as anxiety, headaches, and appetite loss
Pharmacokinetics
mCPP is metabolized via the CYP2D6 isoenzyme in the liver by hydroxylation to para-hydroxy-mCPP (p-OH-mCPP), which plays a major role in its metabolism . The elimination half-life of mCPP is between 4 to 14 hours , indicating that it is relatively quickly removed from the body. It is excreted in the urine .
Result of Action
The action of mCPP results in a variety of effects. It lacks any reinforcing effects, but has psychostimulant, anxiety-provoking, and hallucinogenic effects . It is also known to produce dysphoric, depressive, and anxiogenic effects in rodents and humans . Other effects of mCPP include nausea, hypoactivity, and penile erection, the latter two the result of increased 5-HT2C activity and the former likely via 5-HT3 stimulation .
properties
IUPAC Name |
2-(3-chlorophenyl)piperazine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2/c11-9-3-1-2-8(6-9)10-7-12-4-5-13-10/h1-3,6,10,12-13H,4-5,7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRVXSYWJPAAOBC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CN1)C2=CC(=CC=C2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40966797 | |
Record name | 2-(3-Chlorophenyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40966797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chlorophenyl)piperazine | |
CAS RN |
52385-79-2 | |
Record name | 2-(3-Chlorophenyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40966797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(3-chlorophenyl)piperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.